MB-07803
Overview
Description
MB-07803, also known as this compound, is a chemical compound with the molecular formula C24H37N4O7PS and a molecular weight of 556.612 g/mol . This compound is a potent inhibitor of fructose-1,6-bisphosphatase, an enzyme involved in the gluconeogenesis pathway, which is responsible for producing glucose in the liver . This compound has been investigated for its potential use in treating type 2 diabetes mellitus .
Chemical Reactions Analysis
MB-07803 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolyl and furan rings.
Reduction: Reduction reactions may occur at the carbonyl groups present in the compound.
Substitution: The compound can undergo substitution reactions, especially at the phosphinylidene moiety.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
MB-07803 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of MB-07803 involves the selective inhibition of fructose-1,6-bisphosphatase, a regulatory enzyme in the gluconeogenesis pathway . By inhibiting this enzyme, the compound reduces the production of glucose in the liver, leading to lower blood sugar levels in patients with diabetes . This mechanism is independent of insulin levels and body weight, making it a promising therapeutic option for patients with poorly-controlled type 2 diabetes .
Comparison with Similar Compounds
MB-07803 can be compared with other fructose-1,6-bisphosphatase inhibitors, such as:
MB-06322: Another potent inhibitor of fructose-1,6-bisphosphatase with similar effects on glucose production.
CS-917: A compound that also targets the gluconeogenesis pathway but has different structural features.
PF-05175157: A selective inhibitor of fructose-1,6-bisphosphatase with potential therapeutic applications in diabetes treatment.
This compound is unique due to its specific molecular structure, which includes a phosphinylidene moiety and thiazolyl and furan rings, contributing to its potent inhibitory activity .
Properties
MB07803 is a selective inhibitor of fructose-1, 6-bisphosphatase (FBPase), a regulatory enzyme in the pathway responsible for the production of glucose in the liver, known as the gluconeogenesis pathway. By specifically inhibiting this pathway, liver glucose production should be reduced and blood sugar levels decreased in patients with diabetes, independent of insulin levels and body weight. | |
CAS No. |
882757-24-6 |
Molecular Formula |
C24H37N4O7PS |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
ethyl 2-[[[5-[2-amino-5-(2,2-dimethylpropanoyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)amino]phosphoryl]amino]-2-methylpropanoate |
InChI |
InChI=1S/C24H37N4O7PS/c1-10-33-19(30)23(6,7)27-36(32,28-24(8,9)20(31)34-11-2)15-13-12-14(35-15)16-17(37-21(25)26-16)18(29)22(3,4)5/h12-13H,10-11H2,1-9H3,(H2,25,26)(H2,27,28,32) |
InChI Key |
CTKZZUXRWBCFEI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)C(=O)C(C)(C)C)NC(C)(C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C)(C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)C(=O)C(C)(C)C)NC(C)(C)C(=O)OCC |
Appearance |
Solid powder |
882757-24-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MB-07803; VK-0612; MB07803; VK0612; MB 07803; VK 0612 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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